molecular formula C17H22N2O2S B270348 2-(1-piperidinyl)propyl 8-quinolinyl sulfone

2-(1-piperidinyl)propyl 8-quinolinyl sulfone

Cat. No.: B270348
M. Wt: 318.4 g/mol
InChI Key: DNDGLAABZUMJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)propyl 8-quinolinyl sulfone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-piperidinyl)propyl 8-quinolinyl sulfone typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 2-piperidin-1-ylpropylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-piperidinyl)propyl 8-quinolinyl sulfone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)propyl 8-quinolinyl sulfone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(1-piperidinyl)propyl 8-quinolinyl sulfone stands out due to its unique combination of the quinoline core and the piperidinylpropylsulfonyl group. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

8-(2-piperidin-1-ylpropylsulfonyl)quinoline

InChI

InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3

InChI Key

DNDGLAABZUMJHF-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3

Origin of Product

United States

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